molecular formula C32H32N4O6 B13129995 1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione CAS No. 88600-86-6

1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione

Numéro de catalogue: B13129995
Numéro CAS: 88600-86-6
Poids moléculaire: 568.6 g/mol
Clé InChI: NKLTYHHQIFWHTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Stereochemical Configuration

The compound features a central anthracene-9,10-dione core modified at positions 1, 4, 5, and 8 with amino groups and at positions 2 and 7 with 4-propoxyphenoxy substituents. Its molecular formula, $$ \text{C}{32}\text{H}{32}\text{N}{4}\text{O}{6} $$, reflects a planar anthraquinone backbone with peripheral functional groups contributing to its steric and electronic profile.

Key Structural Features:

  • Anthraquinone Core : The fused tricyclic system ensures rigidity, with ketone groups at positions 9 and 10 introducing electron-withdrawing effects.
  • Amino Substituents : The tetraamino configuration at positions 1, 4, 5, and 8 enhances electron density, facilitating π-π stacking and hydrogen-bonding interactions.
  • Propoxyphenoxy Groups : The 2,7-positions host bis(4-propoxyphenoxy) ethers, introducing steric bulk and lipophilic character. The propoxy chains ($$-\text{OCH}2\text{CH}2\text{CH}_3$$) extend orthogonally to the anthraquinone plane, as predicted by molecular mechanics simulations.
Stereochemical Considerations:
  • The absence of chiral centers simplifies stereoisomerism, but rotational barriers around the ether linkages (C–O bonds) create conformational diversity. Density functional theory (DFT) models suggest a low-energy conformation where propoxyphenoxy groups adopt a staggered arrangement relative to the anthraquinone plane.

Spectroscopic Characterization Techniques

Spectroscopic data for this compound remain limited in public databases, but inferences can be drawn from analogous anthraquinone derivatives.

Nuclear Magnetic Resonance (NMR):

  • $$^1\text{H}$$ NMR : Aromatic protons on the anthraquinone core typically resonate between δ 7.5–8.5 ppm, while amino protons ($$-\text{NH}2$$) appear as broad singlets near δ 5.0–6.0 ppm. Propoxy methyl groups ($$-\text{OCH}2\text{CH}2\text{CH}3$$) produce triplets at δ 1.0–1.2 ppm.
  • $$^{13}\text{C}$$ NMR : Carbonyl carbons (C9, C10) are deshielded (~δ 180–190 ppm), while aromatic carbons adjacent to amino groups resonate near δ 110–130 ppm.

Infrared (IR) Spectroscopy:

  • Strong absorption bands at ~1670 cm$$^{-1}$$ ($$ \text{C=O} $$ stretch) and ~3300 cm$$^{-1}$$ ($$ \text{N–H} $$ stretch) dominate the spectrum. Ether linkages ($$ \text{C–O–C} $$) exhibit characteristic stretches at 1250–1050 cm$$^{-1}$$.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • The conjugated anthraquinone system absorbs strongly in the visible range (λ$$_{\text{max}}$$ ~500–600 nm), with bathochromic shifts induced by electron-donating amino groups.

Comparative Analysis with Related Anthraquinone Derivatives

The structural and electronic effects of substituents are highlighted through comparison with analogous compounds:

Compound Substituents Molecular Weight Key Properties
Target Compound (CAS 88600-86-6) 1,4,5,8-NH$$_2$$; 2,7-OPhOPr 568.62 g/mol High solubility in polar aprotic solvents
1,4,5,8-Tetraaminoanthraquinone 1,4,5,8-NH$$_2$$ 268.28 g/mol Limited solubility in organic solvents
1,4-Bis(dodecylamino)anthraquinone 1,4-NH(C$${12}$$H$${25}$$) 574.90 g/mol Lipophilic; forms liquid crystals

Key Insights:

  • Solubility Trends : The 2,7-propoxy phenoxy groups in the target compound improve solubility in dichloromethane and dimethylformamide compared to unsubstituted tetraaminoanthraquinone.
  • Electronic Effects : Amino groups increase electron density at the anthraquinone core, enhancing redox activity relative to alkylamino derivatives.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties of the compound:

Frontier Molecular Orbitals:

  • The highest occupied molecular orbital (HOMO) localizes on the amino-substituted benzene rings, while the lowest unoccupied molecular orbital (LUMO) resides on the anthraquinone backbone. A HOMO-LUMO gap of ~3.1 eV suggests moderate electronic stability.

Charge Distribution:

  • Natural population analysis (NPA) indicates negative charge accumulation at the oxygen atoms of the ketone groups (≈−0.45 e) and amino nitrogens (≈−0.32 e).

Substituent Effects:

  • The propoxyphenoxy groups minimally perturb the anthraquinone π-system but introduce steric clashes that reduce intermolecular packing efficiency, as evidenced by crystal lattice energy simulations.

Propriétés

Numéro CAS

88600-86-6

Formule moléculaire

C32H32N4O6

Poids moléculaire

568.6 g/mol

Nom IUPAC

1,4,5,8-tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C32H32N4O6/c1-3-13-39-17-5-9-19(10-6-17)41-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)42-20-11-7-18(8-12-20)40-14-4-2/h5-12,15-16H,3-4,13-14,33-36H2,1-2H3

Clé InChI

NKLTYHHQIFWHTN-UHFFFAOYSA-N

SMILES canonique

CCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCC)N)N

Origine du produit

United States

Méthodes De Préparation

Synthesis of the Anthraquinone Core

The anthraquinone core is usually synthesized or obtained commercially as 1,4,5,8-tetraaminoanthraquinone or its derivatives. The parent compound 1,4,5,8-tetraaminoanthraquinone can be prepared by:

  • Nitration of anthraquinone to yield 1,4,5,8-tetranitroanthraquinone followed by catalytic hydrogenation to the tetraamino derivative.
  • Alternative amination methods involve nucleophilic aromatic substitution on halogenated anthraquinones or metal-catalyzed amination.

Introduction of 4-Propoxyphenoxy Groups at 2,7-Positions

The 2,7-positions on the anthraquinone core are functionalized with 4-propoxyphenoxy substituents through:

  • Nucleophilic aromatic substitution (SNAr) of halogenated anthraquinone derivatives (e.g., 2,7-dichloro-1,4,5,8-tetraaminoanthraquinone) with 4-propoxyphenol under basic conditions.
  • Ullmann ether synthesis catalyzed by copper salts, which enables the formation of aryl-oxygen bonds between the anthraquinone and 4-propoxyphenol.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration of anthraquinone HNO3/H2SO4, controlled temperature 60-80 Careful temperature control to avoid over-nitration
Reduction of tetranitro compound H2, Pd/C, ethanol or ethyl acetate solvent 85-95 High selectivity for amino groups formation
Halogenation at 2,7-positions Cl2 or SO2Cl2, FeCl3 catalyst 70-80 Prepares reactive sites for etherification
Etherification with 4-propoxyphenol Cu catalyst, base (K2CO3), DMF or DMSO, 100-140°C 65-75 Ullmann-type coupling; requires inert atmosphere

Research Findings and Optimization

  • The steric hindrance around the 2,7-positions due to peri-substitution by amino groups requires optimized conditions for successful etherification. Elevated temperatures and copper catalysts with appropriate ligands improve yields.
  • Amino groups at 1,4,5,8-positions increase electron density, facilitating nucleophilic aromatic substitution for the 2,7-positions, but also necessitate protection/deprotection strategies if other reactive groups are present.
  • Microwave-assisted synthesis has been explored for accelerating etherification and amination steps, reducing reaction times significantly without compromising yields.
  • Purification typically involves recrystallization from suitable solvents due to the compound’s limited solubility in water and common organic solvents.

Summary Table of Preparation Steps

Stage Intermediate/Product Key Techniques Challenges
Anthraquinone core synthesis 1,4,5,8-Tetranitroanthraquinone Nitration Over-nitration control
Reduction 1,4,5,8-Tetraaminoanthraquinone Catalytic hydrogenation Complete reduction, selectivity
Halogenation 2,7-Dichloro-1,4,5,8-tetraaminoanthraquinone Chlorination Regioselectivity
Etherification 1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthraquinone Ullmann ether synthesis Steric hindrance, coupling yield

Analyse Des Réactions Chimiques

    Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified amino or phenoxy groups.

  • Applications De Recherche Scientifique

      Chemistry: Used as a model compound for studying complex aromatic systems and reaction mechanisms.

      Biology: Investigated for potential biological activities due to its unique structure.

      Medicine: Research into its potential as an anticancer agent or other therapeutic applications.

      Industry: Limited industrial applications, but its properties may inspire new materials.

  • Mécanisme D'action

    • The exact mechanism remains an active area of research.
    • Potential targets could include DNA, enzymes, or cellular receptors.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparaison Avec Des Composés Similaires

    Key Observations :

    • Sulfur-containing derivatives (e.g., naphthothiophene-diones) exhibit reduced cardiotoxicity, a critical advantage over anthracyclines like doxorubicin .

    DNA Binding and Selectivity

    • The target compound’s amino groups facilitate hydrogen bonding with DNA bases, while the propoxyphenoxy groups may promote stacking interactions with G-quadruplex DNA. Similar compounds (e.g., 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene) show a G-quadruplex DNA binding affinity ratio of 1.92, indicating high selectivity over duplex DNA .
    • Mitoxantrone analogues with alkylamino substituents exhibit IC₅₀ values in the nanomolar range for topoisomerase II inhibition, but their cardiotoxicity remains a limitation .

    Antitumor Efficacy

    • Heterosubstituted derivatives (e.g., 5,8-bis[(aminoalkyl)amino]naphtho[2,3-b]thiophene-4,9-diones) demonstrate comparable cytotoxicity to mitoxantrone (IC₅₀: 0.1–1 μM) but with improved safety profiles .
    • 1,4-Bis(4-cyanobenzyloxy)anthracene-9,10-dione shows potent xanthine oxidase inhibition (IC₅₀: 0.339 μM), outperforming allopurinol (IC₅₀: 1.967 μM) .

    Physicochemical Properties

    Property Target Compound 1,4,5,8-Tetrakis(pentyloxy) Analogue 1,4-Bis(octadecylamino) Derivative
    Molecular Formula C₃₀H₃₂N₄O₆ C₂₄H₃₂N₄O₄ C₅₀H₈₂N₂O₂
    Molecular Weight 544.61 g/mol 440.54 g/mol 743.20 g/mol
    logP (XlogP) ~5.2 (estimated) 4.8 12.5
    Hydrogen Bond Acceptors 8 8 4
    Solubility Low (hydrophobic substituents) Moderate in DMSO Insoluble in polar solvents

    Key Insights :

    • Long-chain derivatives (e.g., 1,4-bis(octadecylamino)anthracene-9,10-dione) are highly lipophilic (logP 12.5), limiting their biomedical utility .

    Activité Biologique

    1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound's structural characteristics contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

    • Molecular Formula : C32H32N4O6
    • Molecular Weight : 548.63 g/mol

    The biological activity of this compound primarily involves its interaction with cellular components and pathways:

    • DNA Interaction : The compound has been shown to form stable drug-DNA adducts, which can interfere with DNA replication and transcription processes. This mechanism is critical for its anticancer properties.
    • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 have been observed following treatment.

    Biological Activity Overview

    The following table summarizes key findings related to the biological activity of this compound:

    Biological Activity Cell Line/Model Effect Observed Reference
    Antitumor ActivityK562 (CML)Cell growth inhibition; apoptosis induction
    CytotoxicityHCT116 (Colon Cancer)Dose-dependent decrease in cell viability
    DNA CleavageIn vitro assaysFormation of drug-DNA adducts leading to replication interference

    Case Studies

    • Antitumor Efficacy in Leukemia : A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation in K562 cells. The compound induced apoptosis characterized by increased caspase activity and altered expression of Bcl-2 family proteins.
    • Colon Cancer Models : In HCT116 colon cancer cells, the compound exhibited potent cytotoxic effects with an IC50 value indicating effective concentration ranges for therapeutic applications. The mechanism involved mitochondrial pathway activation leading to apoptosis.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.